CD4+ T-Cell Depletion Potency: Keliximab vs. Clenoliximab (IgG4 Isotype Control)
In a direct head-to-head comparison using transgenic mice expressing human CD4, keliximab (IgG1) demonstrated significantly greater and more rapid depletion of circulating CD4+ T cells compared with clenoliximab (IgG4), an antibody bearing identical variable regions but differing only in constant region isotype [1]. At all three dose levels tested (5, 25, and 125 mg/kg), keliximab caused a relatively rapid decline in CD4+ T-cell numbers, whereas clenoliximab at the lowest dose (5 mg/kg) did not produce a significant effect compared with the placebo group [1]. Keliximab appeared to be more potent and efficient in depleting CD4+ T cells across the dose range evaluated [1].
| Evidence Dimension | CD4+ T-cell depletion capacity in vivo |
|---|---|
| Target Compound Data | Rapid decline in circulating CD4+ T cells at all doses (5, 25, 125 mg/kg) |
| Comparator Or Baseline | Clenoliximab (IgG4): No significant effect on CD4+ T-cell counts at 5 mg/kg; significant decrease only at high doses |
| Quantified Difference | Keliximab shows superior depletion potency and efficiency; clenoliximab lacks effect at low dose |
| Conditions | Transgenic mice bearing human CD4; single i.v. administration; doses 5–125 mg/kg |
Why This Matters
This evidence directly informs experimental design requiring CD4+ T-cell depletion; keliximab should be selected over clenoliximab when robust Fc-mediated effector function is desired.
- [1] Sharma A, Davis CB, Tobia LA, Kwok DC, Tucci MG, Gore ER, Herzyk DJ, Hart TK. Comparative pharmacodynamics of keliximab and clenoliximab in transgenic mice bearing human CD4. J Pharmacol Exp Ther. 2000;293(1):33-41. View Source
